molecular formula C12H9NO B11909289 9H-Carbazol-9-ol

9H-Carbazol-9-ol

Katalognummer: B11909289
Molekulargewicht: 183.21 g/mol
InChI-Schlüssel: PWERSDAXNCUOIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9H-Carbazol-9-ol is a derivative of 9H-carbazole, a compound known for its versatile biological activities. It is a minor product formed from the conversion of 9H-carbazole and has garnered interest due to its potential pharmacological applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Carbazol-9-ol typically involves the hydroxylation of 9H-carbazole. This can be achieved through various methods, including microbial biotransformation and chemical synthesis. For instance, biphenyl-utilizing bacteria have been shown to convert 9H-carbazole into this compound under specific growth conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale microbial fermentation processes or chemical synthesis routes that optimize yield and purity. The specific conditions, such as temperature, pH, and nutrient availability, are crucial for maximizing production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

9H-Carbazol-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, solvent, and catalyst presence play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions include various hydroxylated and substituted carbazole derivatives, which can have distinct biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

9H-Carbazol-9-ol has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 9H-Carbazol-9-ol involves its interaction with various molecular targets and pathways. It has been found to inhibit protein kinases and other enzymes involved in cell signaling pathways. This inhibition can lead to reduced cell proliferation and inflammation, contributing to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 9H-Carbazol-9-ol include:

Uniqueness

What sets this compound apart from these similar compounds is its specific hydroxylation at the 9-position, which imparts unique chemical and biological properties. This specific structure allows it to interact differently with molecular targets, potentially leading to distinct pharmacological effects .

Eigenschaften

Molekularformel

C12H9NO

Molekulargewicht

183.21 g/mol

IUPAC-Name

9-hydroxycarbazole

InChI

InChI=1S/C12H9NO/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,14H

InChI-Schlüssel

PWERSDAXNCUOIB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.